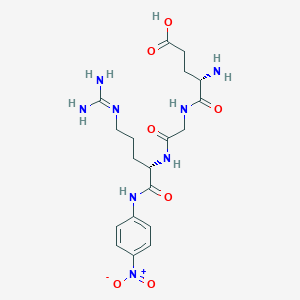
H-Glu-Gly-Arg-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Glu-Gly-Arg-pNA, also known as H-Glu-Gly-Arg-p-nitroaniline, is a synthetic peptide substrate used primarily in biochemical assays. This compound is composed of a sequence of amino acids (glutamic acid, glycine, and arginine) linked to a chromogenic group, p-nitroaniline. The chromogenic group allows for the detection and quantification of enzymatic activity through colorimetric methods, making it a valuable tool in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu-Gly-Arg-pNA typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (arginine) to a solid resin. Subsequent amino acids (glycine and glutamic acid) are added sequentially through a series of coupling and deprotection steps. The chromogenic group, p-nitroaniline, is then attached to the N-terminal end of the peptide. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of protective groups and optimized reaction conditions ensures high yield and purity of the final product. Industrial production also involves rigorous quality control measures to ensure the compound meets the required specifications for research and commercial use.
Análisis De Reacciones Químicas
Types of Reactions
H-Glu-Gly-Arg-pNA primarily undergoes hydrolysis reactions catalyzed by specific proteolytic enzymes. The hydrolysis of the peptide bond between arginine and p-nitroaniline releases the chromogenic group, which can be detected colorimetrically.
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of a proteolytic enzyme, such as thrombin or factor Xa, and is carried out in an aqueous buffer solution at an optimal pH and temperature for the enzyme’s activity. The reaction conditions are carefully controlled to ensure accurate and reproducible results.
Major Products Formed
The major product formed from the hydrolysis of this compound is p-nitroaniline, which produces a yellow color that can be quantified using spectrophotometric methods. The intensity of the color is directly proportional to the enzymatic activity, allowing for precise measurement of enzyme kinetics.
Aplicaciones Científicas De Investigación
H-Glu-Gly-Arg-pNA is widely used in scientific research for the quantification of proteolytic enzyme activity. Its applications span various fields, including:
Chemistry: Used in enzyme kinetics studies to understand the catalytic mechanisms of proteolytic enzymes.
Biology: Employed in assays to measure the activity of enzymes involved in blood coagulation and fibrinolysis.
Medicine: Utilized in diagnostic tests to detect abnormalities in blood clotting and to monitor anticoagulant therapy.
Industry: Applied in quality control processes for the production of pharmaceuticals and biotechnological products.
Mecanismo De Acción
The mechanism of action of H-Glu-Gly-Arg-pNA involves its recognition and binding by specific proteolytic enzymes. The enzyme cleaves the peptide bond between arginine and p-nitroaniline, releasing the chromogenic group. This cleavage event is facilitated by the enzyme’s active site, which provides the necessary catalytic environment for the reaction to occur. The released p-nitroaniline can then be detected and quantified, providing a measure of the enzyme’s activity.
Comparación Con Compuestos Similares
H-Glu-Gly-Arg-pNA is one of several chromogenic substrates used for the detection of proteolytic enzyme activity. Similar compounds include:
H-Gly-Arg-pNA: A substrate for thrombin, which cleaves the Gly-Arg bond to release p-nitroaniline.
Suc-Ile-Glu(γ-pip)-Gly-Arg-pNA: A substrate for factor Xa, used in the quantitative detection of factor Xa activity.
Z-D-Arg-Gly-Arg-pNA: Another substrate for factor Xa, used in colorimetric assays to measure enzyme activity.
This compound is unique in its specific amino acid sequence and its application in assays for enzymes involved in blood coagulation. Its ability to produce a measurable color change upon enzymatic cleavage makes it a valuable tool in both research and clinical settings.
Propiedades
Fórmula molecular |
C19H28N8O7 |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H28N8O7/c20-13(7-8-16(29)30)17(31)24-10-15(28)26-14(2-1-9-23-19(21)22)18(32)25-11-3-5-12(6-4-11)27(33)34/h3-6,13-14H,1-2,7-10,20H2,(H,24,31)(H,25,32)(H,26,28)(H,29,30)(H4,21,22,23)/t13-,14-/m0/s1 |
Clave InChI |
CAHPNBROIJUPKS-KBPBESRZSA-N |
SMILES isomérico |
C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)N)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


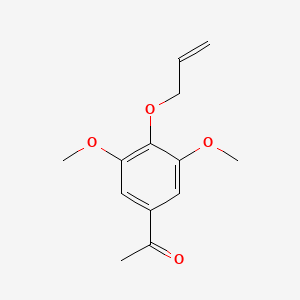
![Piperazine, 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-cycloheptyl-(9CI)](/img/structure/B13807598.png)
![9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene](/img/structure/B13807600.png)
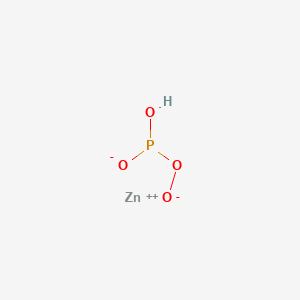
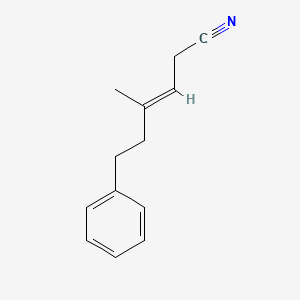

![N-(7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)acetamide](/img/structure/B13807624.png)
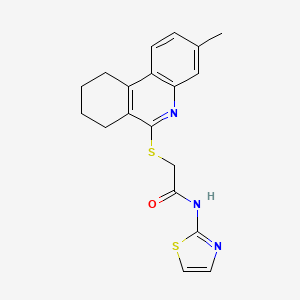
![(1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13807634.png)
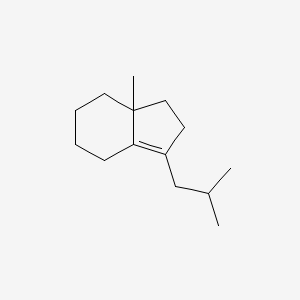

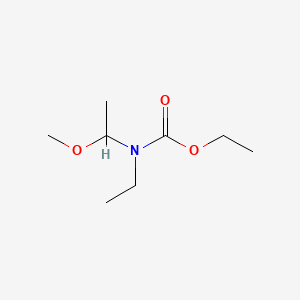
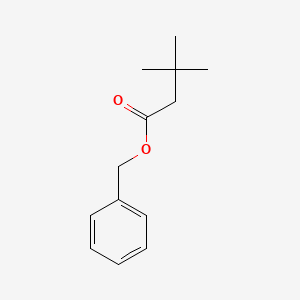
![(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol](/img/structure/B13807672.png)
